REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])C.[NH3:17]>CO>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][N:9]1[CH2:8][C:7]([NH:6][CH2:5][C:4]([NH2:17])=[O:16])=[O:15]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has been evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallizes quickly
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC1)CC(=O)NCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |